molecular formula C16H14ClN3O2 B8789722 Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 37801-55-1

Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No. B8789722
CAS RN: 37801-55-1
M. Wt: 315.75 g/mol
InChI Key: UWYJDOGXOBVINO-UHFFFAOYSA-N
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Patent
US08487102B2

Procedure details

A solution of 2-[(2-benzyl-2H-pyrazol-3-ylamino)-methylene]-malonic acid diethyl ester (7.0 g, 0.020 mol) in POCl3 (50 mL) was heated at reflux (130° C.) for 8 hours. The excess of POCl3 were distilled off and the reaction mixture cooled to 0° C., before careful addition of water (100 mL) and then aqueous NaOH (3N) until pH reached 7. The product was extracted with CH2Cl2 several times, and the combined orgnic phase were dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/Heptane 1/6) afforded 4.10 g (65%) of the title product as a white solid.
Name
2-[(2-benzyl-2H-pyrazol-3-ylamino)-methylene]-malonic acid diethyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5](=[CH:11][NH:12][C:13]1[N:14]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:15]=[CH:16][CH:17]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.O=P(Cl)(Cl)[Cl:28]>>[CH2:9]([O:8][C:6]([C:5]1[C:4]([Cl:28])=[C:17]2[CH:16]=[N:15][N:14]([CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:13]2=[N:12][CH:11]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
2-[(2-benzyl-2H-pyrazol-3-ylamino)-methylene]-malonic acid diethyl ester
Quantity
7 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=CNC=1N(N=CC1)CC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess of POCl3 were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to 0° C., before careful addition of water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2 several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined orgnic phase were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC2=CC=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.